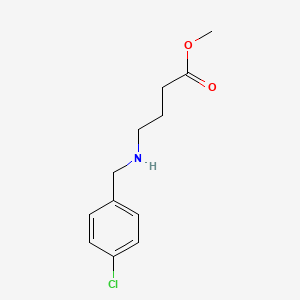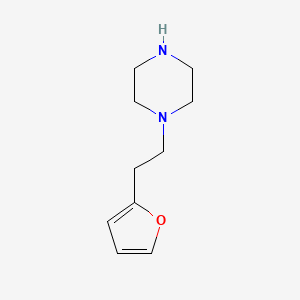
1-(2-(Furan-2-yl)ethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Furan-2-yl)ethyl)piperazine is an organic compound that features a piperazine ring substituted with a furan-2-yl ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-(Furan-2-yl)ethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-(furan-2-yl)ethanol with piperazine under acidic conditions. The reaction typically proceeds as follows:
Step 1: 2-(Furan-2-yl)ethanol is reacted with a suitable acid catalyst (e.g., hydrochloric acid) to form the corresponding furan-2-yl ethyl chloride.
Step 2: The furan-2-yl ethyl chloride is then reacted with piperazine in the presence of a base (e.g., sodium hydroxide) to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Furan-2-yl)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Furan-2-yl)ethyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(2-(Furan-2-yl)ethyl)piperazine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Furan-2-yl)ethyl)piperazine can be compared with other similar compounds, such as:
1-(2-(Thiophen-2-yl)ethyl)piperazine: Similar structure but with a thiophene ring instead of a furan ring.
1-(2-(Pyridin-2-yl)ethyl)piperazine: Contains a pyridine ring, offering different electronic properties.
1-(2-(Benzyl)ethyl)piperazine: Features a benzyl group, leading to different steric and electronic effects.
Uniqueness: this compound is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential and develop new uses for this versatile compound.
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
1-[2-(furan-2-yl)ethyl]piperazine |
InChI |
InChI=1S/C10H16N2O/c1-2-10(13-9-1)3-6-12-7-4-11-5-8-12/h1-2,9,11H,3-8H2 |
InChI-Schlüssel |
UFQLKCGQNLFUNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




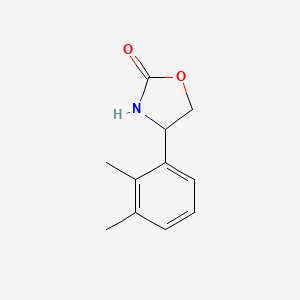

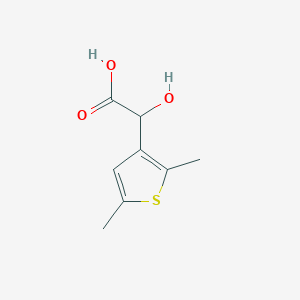
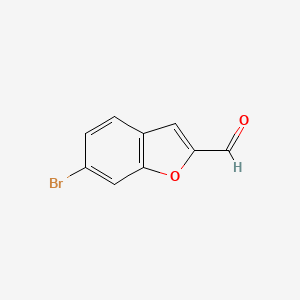



![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13526900.png)
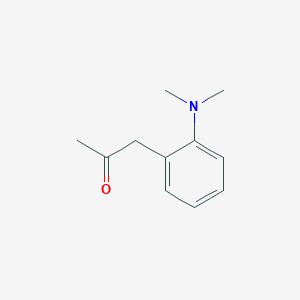
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate](/img/structure/B13526909.png)

